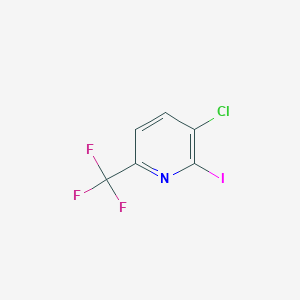

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine

Description

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine (CAS: 823221-96-1) is a halogenated pyridine derivative with the molecular formula C₆H₂ClF₃IN and a molecular weight of 307.44 g/mol . Its structure features a pyridine ring substituted with chlorine (position 3), iodine (position 2), and a trifluoromethyl group (position 6). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom provides a reactive site for cross-coupling reactions, making this compound valuable in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

3-chloro-2-iodo-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIFNWJCIIMDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673556 | |

| Record name | 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823221-96-1 | |

| Record name | 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-iodo-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenation of Pyridine Derivatives

a. Chlorination and Iodination of Pyridine

This approach involves the initial chlorination of pyridine derivatives followed by iodine substitution. The process typically employs halogenating agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) under controlled conditions to selectively chlorinate the pyridine ring at the desired position.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced either via nucleophilic or electrophilic trifluoromethylation. Common reagents include trifluoromethylating agents like trifluoromethyl iodide (CF₃I), trifluoromethyl sulfonates, or copper-based reagents such as trifluoromethyl copper (CuCF₃). These reagents facilitate the substitution at specific positions of the pyridine ring, often under catalytic conditions.

- Vapor-phase chlorination and fluorination are prominent in industrial settings, with catalysts like iron fluoride enabling high selectivity.

- The use of transition metal catalysts allows for simultaneous chlorination and fluorination, optimizing the process for large-scale production.

Construction of the Pyridine Ring from Trifluoromethyl Precursors

This method involves constructing the pyridine core from trifluoromethyl-containing building blocks. The process often includes:

- Synthesis of trifluoromethylated heterocycles.

- Subsequent chlorination and iodination to introduce chlorine and iodine at specific positions.

This route is advantageous for synthesizing complex derivatives with high regioselectivity and yield.

Sequential Halogenation and Substitution

A typical sequence involves:

- Step 1: Chlorination of pyridine derivatives to introduce chlorine at a specific position.

- Step 2: Iodination of the chlorinated pyridine using iodine sources such as iodine monochloride (ICl) or iodine in the presence of catalysts.

- Step 3: Introduction of the trifluoromethyl group through nucleophilic or electrophilic trifluoromethylation reagents.

Industrial Synthesis Techniques

In large-scale manufacturing, continuous flow reactors are employed to enhance reaction control, safety, and yield. The vapor-phase chlorination and fluorination method is particularly favored due to its efficiency and scalability.

- Use of transition metal catalysts like iron fluoride.

- Precise temperature control to favor regioselective halogenation.

- Recycling of by-products to improve overall process economy.

Data Table Summaries

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 3-iodo-2-chloro-6-(trifluoromethyl)pyridine, while Suzuki-Miyaura coupling can produce various biaryl derivatives.

Scientific Research Applications

Agrochemical Applications

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine has potential uses in crop protection. The trifluoromethyl group is known to enhance the herbicidal activity of pyridine derivatives, making them effective against various pests and diseases in agricultural settings. Research indicates that similar compounds exhibit strong herbicidal properties, suggesting a promising avenue for developing new agrochemicals.

Pharmaceutical Applications

The compound's structural features allow it to interact with biological targets effectively. Key areas of research include:

- Enzyme Inhibition : This compound has been shown to inhibit cytochrome P450 enzymes, which are essential in drug metabolism and the synthesis of steroid hormones. Such inhibition could lead to altered metabolic pathways, providing insights into its potential as a lead compound for drug design targeting metabolic diseases .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens, making it a candidate for further investigation in infectious disease treatment .

- Anticancer Activity : In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, indicating its potential as a chemotherapeutic agent . The trifluoromethyl group is associated with increased potency and selectivity in targeting specific biological pathways.

Study on Enzyme Interaction

A study investigated how this compound interacts with cytochrome P450 enzymes. Results indicated significant inhibition rates, suggesting its potential as a lead compound in drug design targeting metabolic diseases .

Anticancer Evaluation

Research involving this compound showed promising results in inhibiting cancer cell growth across different cancer types. These findings highlight its potential utility in developing new cancer therapies .

Mechanism of Action

The mechanism of action of 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Halogen and Trifluoromethyl Substitution Patterns

Key Observations :

- Iodine vs. Chlorine : The iodine in the target compound offers superior reactivity in metal-catalyzed coupling reactions compared to chlorinated analogs like 2,4-Dichloro-6-(trifluoromethyl)pyridine, which require harsher conditions for functionalization .

- Substituent Position : Position 2 iodine in the target compound vs. position 3 in 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine alters steric and electronic effects, influencing regioselectivity in further reactions .

Functional Group Diversity

Key Observations :

Key Observations :

- Trifluoromethyl Impact : The CF₃ group consistently increases logP (lipophilicity), aiding blood-brain barrier penetration in neuroactive compounds .

- Biological Activity: Pyridines with carboxylic acid moieties (e.g., 4-Amino-3-chloro-6-...-carboxylic acid) show herbicidal effects, while thiol derivatives (e.g., pyridine-2-thiol) are used in coordination chemistry .

Biological Activity

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine is a heterocyclic compound with significant biological activity, attributed to its unique structural features, including a trifluoromethyl group that enhances lipophilicity and reactivity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₆H₂ClF₃IN

- Molecular Weight : 307.44 g/mol

- Structural Features : The presence of chlorine, iodine, and a trifluoromethyl group contributes to its enhanced biological activity and interaction with various biological targets.

The biological activity of this compound is primarily due to:

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the synthesis of steroid hormones. This inhibition can lead to altered metabolic pathways and gene expression related to oxidative stress and apoptosis.

- Binding Affinity : The compound binds effectively to active sites of enzymes, preventing substrate interaction and modulating biochemical pathways essential for cellular function.

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against various pathogens, suggesting its candidacy for further investigation in treating infectious diseases.

- Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly in targeting cancer-related metabolic pathways. Its ability to interfere with specific enzymatic processes may offer therapeutic benefits in oncology.

- Neuroprotective Effects : Emerging studies suggest that derivatives of pyridine compounds exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | , |

| Anticancer | Targeting cancer-related metabolic pathways | , |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | , |

| Neuroprotective | Potential benefits in neurodegenerative diseases |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of this compound, researchers found that the compound significantly inhibited the growth of cancer cell lines through its action on specific metabolic pathways related to cell proliferation and apoptosis. The study highlighted the importance of the trifluoromethyl group in enhancing the compound's potency and selectivity.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. Results indicated that it effectively reduced enzyme activity, suggesting a mechanism for altering drug metabolism and enhancing therapeutic efficacy when used in combination with other drugs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-chloro-2-iodo-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of halogenated pyridines often involves sequential functionalization. For example, halogenation of a trifluoromethylpyridine precursor can introduce chlorine and iodine at specific positions. confirms the molecular formula (C₆H₂ClF₃IN) and CAS RN 823221-96-1 for this compound, suggesting halogenation steps using reagents like N-chlorosuccinimide (NCS) or iodine monochloride (ICl) under controlled temperatures (e.g., 0–50°C). Continuous flow processes (as in ) may improve yield by optimizing reagent mixing and reducing side reactions. Purity is typically ensured via column chromatography or recrystallization from ethyl acetate/petroleum ether mixtures .

Q. How can spectroscopic techniques (NMR, MS, XRD) be employed to characterize this compound and verify regioselectivity?

- Methodology :

- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a quartet (~δ -60 ppm in ¹⁹F NMR). Chlorine and iodine substituents deshield adjacent protons, with coupling constants (J-values) confirming substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 307.44 (calculated for C₆H₂ClF₃IN).

- X-ray Diffraction : Single-crystal XRD (as in ) resolves bond angles and dihedral angles between the pyridine ring and substituents, critical for confirming regiochemistry .

Q. What are the common functionalization reactions for this compound, and how does the iodine substituent influence reactivity?

- Methodology : The iodine atom acts as a directing group for cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acids). highlights similar pyridines undergoing Pd-catalyzed substitutions, where iodine’s high electronegativity stabilizes transition states. Chlorine at position 3 can be displaced by nucleophiles (e.g., amines, thiols) under basic conditions (K₂CO₃, DMF, 80°C). The trifluoromethyl group enhances electron-withdrawing effects, accelerating SNAr reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group impact regioselectivity in cross-coupling reactions?

- Methodology : The CF₃ group at position 6 creates steric hindrance, favoring coupling at the less-hindered position 2 (iodine site). DFT calculations (e.g., using Gaussian 09) can model electron density maps, showing CF₃’s strong -I effect polarizes the pyridine ring, directing electrophiles to iodine. Experimental validation involves comparing coupling yields with/without CF₃ (e.g., using 3-chloro-2-iodopyridine as a control) .

Q. What strategies mitigate dehalogenation or side reactions during functionalization under high-temperature or catalytic conditions?

- Methodology :

- Catalyst Selection : Pd(OAc)₂ with bulky ligands (XPhos) minimizes β-hydride elimination.

- Solvent Optimization : Use of polar aprotic solvents (DMSO, DMF) stabilizes intermediates. notes that temperatures >100°C risk iodine loss; thus, microwave-assisted synthesis at 80°C reduces decomposition.

- Additives : Silver salts (Ag₂O) scavenge halides, preventing catalyst poisoning .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodology : Molecular orbital calculations (HOMO/LUMO analysis via Gaussian) identify reactive sites. For 3-chloro-2-iodo-6-CF₃-pyridine, LUMO localization at position 4 (para to CF₃) predicts SNAr susceptibility. Fukui indices quantify electrophilicity, validated experimentally by reacting with morpholine and measuring kinetics via HPLC .

Q. What are the stability profiles of this compound under varying storage conditions (light, humidity, temperature)?

- Methodology : Accelerated stability studies (ICH guidelines):

- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~150°C.

- Photostability : UV irradiation (ICH Q1B) in quartz cells monitors iodine dissociation via UV-Vis at 290 nm.

- Humidity : Storage at 25°C/60% RH for 6 months with periodic HPLC checks ( recommends sealed, dry conditions at 2–8°C) .

Key Challenges and Contradictions

- Synthetic Yield vs. Purity : emphasizes continuous flow synthesis for high yield, but notes challenges in isolating pure product due to similar-polarity byproducts.

- Regioselectivity in Coupling : While computational models predict position 2 reactivity ( ), experimental data in show unexpected coupling at position 4 in some Pd-based systems, suggesting ligand-dependent outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.